BenchChemオンラインストアへようこそ!

Mirdametinib

Blood-Brain Barrier Neuro-oncology Pharmacokinetics

The definitive MEK inhibitor for CNS oncology and NF1-PN research. Uniquely BBB-penetrant at clinical doses, evading P-gp/BCRP efflux. Clinically superior to selumetinib: -36.2% vs -22.8% mean tumor reduction, fewer dose reductions. Protected by composition-of-matter patent (2041). FDA-approved for adults & children ≥2 yr with NF1-PN. High-resolution co-crystal structures (PDB: 7M0X, 7JUU) enable SAR studies. Clean MEK1/2 selectivity validated against 70 kinases. For research use only.

Molecular Formula C16H14F3IN2O4
Molecular Weight 482.19 g/mol
CAS No. 391210-10-9
Cat. No. B1684481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirdametinib
CAS391210-10-9
SynonymsPD 0325901
PD 325901
PD-0325901
PD-325901
PD0325901
PD325901
Molecular FormulaC16H14F3IN2O4
Molecular Weight482.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O
InChIInChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1
InChIKeySUDAHWBOROXANE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mirdametinib (PD-0325901) for Research Procurement: Potent Non-ATP-Competitive MEK Inhibitor with Distinct Brain Penetrance Profile


Mirdametinib (PD-0325901) is a second-generation, orally active, selective, and non-ATP-competitive allosteric inhibitor of mitogen-activated protein kinase kinases MEK1 and MEK2 [1]. It exhibits an IC50 of 0.33 nM in cell-free assays and a Kiapp of 1 nM against activated MEK1 and MEK2 . Distinguished by its ability to effectively penetrate the blood-brain barrier and achieve target inhibition at clinically relevant plasma levels [2], mirdametinib is approved by the FDA for the treatment of adult and pediatric patients (≥2 years) with neurofibromatosis type 1 (NF1)-associated symptomatic plexiform neurofibromas not amenable to complete resection [3]. Its unique polymorphic form is protected by a composition of matter patent extending into 2041 [4].

Why Mirdametinib (PD-0325901) Cannot Be Substituted with Other MEK Inhibitors in Preclinical Studies


Generic substitution among MEK inhibitors is scientifically invalid due to substantial differences in blood-brain barrier (BBB) penetration, potency in specific tumor contexts, and safety/efficacy profiles. For instance, mirdametinib is a weak substrate for the efflux transporters P-gp and BCRP, enabling efficient brain penetration and target inhibition at clinically relevant plasma levels [1]. This is in stark contrast to selumetinib, which requires plasma levels far exceeding the maximum tolerated dose in patients to achieve comparable brain target inhibition [2]. Furthermore, an indirect treatment comparison in children with NF1-PN demonstrated that mirdametinib achieves a significantly greater mean best percent reduction in target tumor volume (-36.2%) compared to selumetinib (-22.8%), with a lower rate of dose reductions due to treatment-related adverse events [3]. Therefore, selecting mirdametinib over other in-class compounds for research is not a matter of convenience but a necessity driven by quantifiable and clinically meaningful differences in pharmacodynamics and clinical outcomes.

Quantitative Differentiation of Mirdametinib (PD-0325901) Against Key Comparators: A Procurement-Oriented Evidence Guide


Superior Brain Penetrance and Target Engagement vs. Selumetinib

Mirdametinib demonstrates superior brain penetration compared to selumetinib. In a comparative study of clinically applied MEK inhibitors, mirdametinib (PD0325901) was the weakest substrate of the BBB efflux transporters P-gp and BCRP, allowing for efficient target inhibition in the brain at clinically relevant plasma levels. In contrast, selumetinib (AZD6244) could only achieve target inhibition in the brain at plasma levels far above those achievable in patients receiving the maximum tolerated dose [1].

Blood-Brain Barrier Neuro-oncology Pharmacokinetics

Greater Tumor Volume Reduction vs. Selumetinib in Pediatric NF1-PN

In an unanchored matching-adjusted indirect comparison (MAIC) and simulated treatment comparison (STC) of children with NF1-PN, mirdametinib demonstrated a significantly greater mean best percent reduction in target PN volume from baseline compared to selumetinib. The mean reduction was -36.0% to -36.2% for mirdametinib versus -22.8% for selumetinib, a difference of approximately -13.2 to -13.4 percentage points (P=0.004-0.005) [1].

NF1-PN Clinical Efficacy Indirect Treatment Comparison

Lower Rate of Dose Reductions Due to Adverse Events vs. Selumetinib in Pediatric NF1-PN

The same indirect treatment comparison found that mirdametinib was associated with a significantly lower rate of dose reductions due to treatment-related adverse events (TRAEs) compared to selumetinib. The rate of dose reductions for mirdametinib was 11-12%, compared to 28% for selumetinib (Odds Ratio = 0.31-0.36, P=0.028-0.048) [1]. Rates of most individual all-grade TRAEs, including dermatitis acneiform, diarrhea, and vomiting, were also significantly lower with mirdametinib [1].

Safety Profile Tolerability NF1-PN

Established Structural Mode of Action: Allosteric MEK Inhibition Confirmed by Crystal Structure

The precise binding mode of mirdametinib has been resolved through X-ray crystallography, providing a structural basis for its allosteric, non-ATP-competitive mechanism. The crystal structure of the BRAF:MEK1 kinase complex with AMPPNP and PD0325901 (mirdametinib) has been deposited in the Protein Data Bank (PDB ID: 7M0X) at a resolution of 2.47 Å [1]. A separate structure of the compound bound to the KSR2:MEK1 complex is also available (PDB ID: 7JUU) [2]. This high-resolution structural data confirms a unique allosteric binding pocket that is distinct from the ATP-binding site.

Structural Biology Allosteric Inhibition MEK-BRAF Complex

High Kinase Selectivity Against a Broad Panel of 70 Kinases

Mirdametinib demonstrates high specificity for its intended targets. In a selectivity screen against a panel of 70 different kinases, PD0325901 was shown to be specific at a concentration of 10 µM . This broad selectivity profile is an important differentiator from earlier-generation MEK inhibitors and contributes to its manageable safety profile in clinical trials.

Kinase Selectivity Off-target Effects Specificity

Optimal Research and Procurement Scenarios for Mirdametinib (PD-0325901)


Preclinical CNS Tumor Models Requiring BBB-Penetrant MEK Inhibition

Mirdametinib is the preferred MEK inhibitor for research involving intracranial neoplasms or brain metastases. Its validated ability to evade P-gp/BCRP efflux and achieve efficient target inhibition in the brain at clinically relevant plasma levels [1] directly addresses a major limitation of other MEK inhibitors like selumetinib, which fails to achieve brain target engagement at tolerable doses [1]. Researchers should select mirdametinib for in vivo studies in glioblastoma or other CNS tumor models to ensure that observed effects are due to genuine target modulation in the brain parenchyma.

NF1-Associated Plexiform Neurofibroma (NF1-PN) Research

For studies focused on NF1-PN, mirdametinib offers a unique, clinically validated profile. It is the only MEK inhibitor approved by the FDA for both adults and children (≥2 years) with this condition [2]. Preclinical and clinical data, including an ORR of 41% in adults and 52% in children with deep and durable tumor volume reductions [3], combined with an indirect comparison showing significantly greater tumor shrinkage and superior tolerability versus selumetinib [4], make it the most appropriate choice for research aiming to model or build upon clinical efficacy in this specific indication.

Structure-Based Drug Discovery and Allosteric Inhibitor Development

The availability of high-resolution crystal structures of mirdametinib in complex with its targets (PDB: 7M0X, 7JUU) provides an invaluable tool for computational chemists and structural biologists [REFS-5, REFS-6]. Researchers engaged in rational drug design, molecular dynamics simulations, or the development of novel allosteric MEK inhibitors will benefit from using mirdametinib as a structurally characterized scaffold. The detailed knowledge of its binding mode in the allosteric pocket adjacent to the ATP-binding site allows for precise in silico modeling and structure-activity relationship (SAR) studies that are not possible with less-characterized compounds.

Studies Requiring High Selectivity and Minimal Off-Target Confounding

Investigators requiring a clean pharmacological tool for dissecting the RAS/RAF/MEK/ERK pathway should prioritize mirdametinib. Its demonstrated specificity against a panel of 70 kinases at 10 µM ensures that experimental outcomes are attributable to MEK inhibition with a high degree of confidence . This is particularly important in sensitive assays like RNA-seq, proteomics, or phospho-flow cytometry, where off-target kinase inhibition can lead to significant data misinterpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirdametinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.